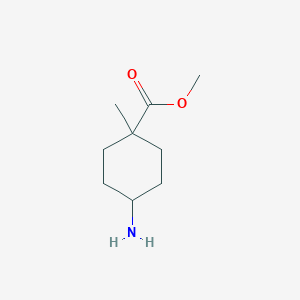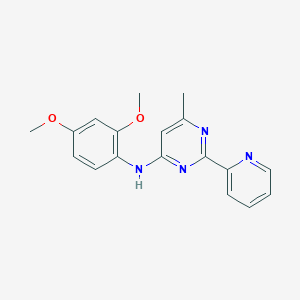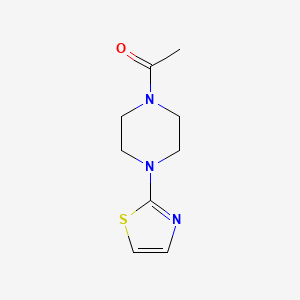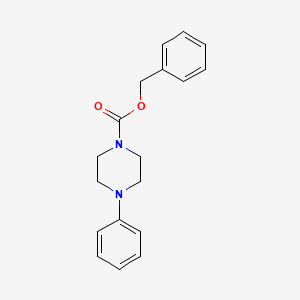
methyl4-amino-1-methylcyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl4-amino-1-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, featuring an amino group and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl4-amino-1-methylcyclohexane-1-carboxylate typically involves the esterification of 4-amino-1-methylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
methyl4-amino-1-methylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of methyl4-amino-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Methyl 1-aminocyclopropanecarboxylate: A structural analog with a cyclopropane ring instead of a cyclohexane ring.
Methyl 4-aminocyclohexane-1-carboxylate: Similar structure but lacks the methyl group on the cyclohexane ring.
Uniqueness: methyl4-amino-1-methylcyclohexane-1-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the cyclohexane ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
methyl 4-amino-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-9(8(11)12-2)5-3-7(10)4-6-9/h7H,3-6,10H2,1-2H3 |
InChIキー |
BLJQBWDXAQDIDB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)N)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Acetyl-7-bromo-benzo[b]thiophene](/img/structure/B8674836.png)
![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-](/img/structure/B8674840.png)
![[[(2-Thiazolyl)amino]methylene]-1,1-bisphosphonate](/img/structure/B8674848.png)

![Tert-butyl[4-chloro-2-({3-[(dimethylamino)sulfonyl]phenyl}ethynyl)phenoxy]acetate](/img/structure/B8674861.png)

![Urea, N,N''-1,6-hexanediylbis[N'-[3-(dimethylamino)propyl]-](/img/structure/B8674865.png)
![1-Phenyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8674871.png)



![3-Chloro-5-methylfuro[3,2-b]pyridine](/img/structure/B8674892.png)


